3-(4-Chlorobenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid
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Overview
Description
4-(4-Chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]carbamoyl}butanoic acid is a synthetic organic compound characterized by the presence of both chlorophenyl and trifluoromethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]carbamoyl}butanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form 4-chlorophenyl derivatives.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions, often using trifluoromethoxyphenylboronic acid as a reagent.
Carbamoylation: The carbamoyl group is introduced through a reaction with isocyanates, such as 4-(trifluoromethoxy)phenyl isocyanate.
Final Coupling and Acid Formation: The final step involves coupling the intermediates and forming the butanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]carbamoyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The chlorophenyl and trifluoromethoxyphenyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-Chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]carbamoyl}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chlorophenyl group may contribute to binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-Chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]carbamoyl}butanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C18H15ClF3NO4 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-oxo-4-[4-(trifluoromethoxy)anilino]butanoic acid |
InChI |
InChI=1S/C18H15ClF3NO4/c19-13-3-1-11(2-4-13)9-12(10-16(24)25)17(26)23-14-5-7-15(8-6-14)27-18(20,21)22/h1-8,12H,9-10H2,(H,23,26)(H,24,25) |
InChI Key |
COQIHJOGQUWZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Origin of Product |
United States |
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